molecular formula C15H11Cl2N3OS B2528766 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346597-21-5

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2528766
CAS No.: 346597-21-5
M. Wt: 352.23
InChI Key: ZHSPTKKOHKPZDI-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C15H11Cl2N3OS and a molecular weight of 352.24 g/mol . This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects . The specific pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.

Properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c16-12-7-6-11(8-13(12)17)21-9-14-18-19-15(22)20(14)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSPTKKOHKPZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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